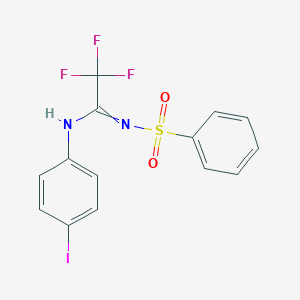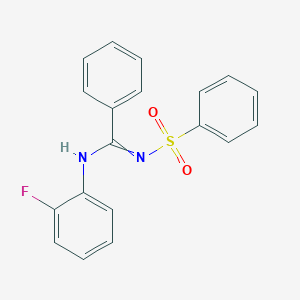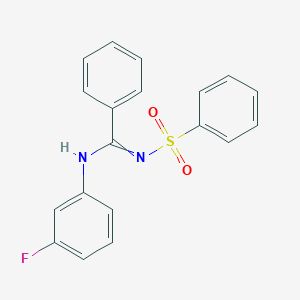![molecular formula C11H15NO6S B284212 N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)
N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine (DMSBA) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMSBA is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine acts as an irreversible inhibitor of cysteine proteases, covalently binding to the active site of the enzyme. N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine also acts as a modulator of ion channels and receptors, altering their activity through non-covalent interactions. The exact mechanism of action of N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine on these targets is still being studied, but it is believed to involve the formation of hydrogen bonds and hydrophobic interactions.
Biochemical and Physiological Effects:
N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine has been shown to have various biochemical and physiological effects, including the inhibition of cysteine protease activity, modulation of ion channel and receptor activity, and the induction of apoptosis. N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
The advantages of using N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine in lab experiments include its high purity, specificity, and potency. N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine is also stable under various conditions, making it suitable for long-term studies. However, the limitations of using N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine in lab experiments include its irreversible binding to cysteine proteases, which can make it difficult to study the reversibility of enzyme inhibition. Additionally, N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine can be toxic at high concentrations, making it necessary to use appropriate safety precautions.
未来方向
Future research on N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine could focus on its potential therapeutic applications for various diseases, including cancer and neurological disorders. Additionally, research could focus on the development of new synthesis methods for N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine, as well as the identification of new targets for N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine modulation. Further studies could also investigate the safety and toxicity of N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine, as well as its pharmacokinetic properties.
合成方法
N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine can be synthesized using various methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with glycine, followed by hydrolysis to yield N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine. Another method involves the reaction of 2,5-dimethoxybenzenesulfonyl isocyanate with beta-alanine, resulting in the formation of N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine. These synthesis methods have been optimized to yield high purity N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine, which is essential for accurate research applications.
科学研究应用
N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine has been used in various research applications, including the study of enzymes, receptors, and ion channels. N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine has been shown to inhibit the activity of cysteine proteases, which are involved in various physiological processes, including apoptosis and inflammation. N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine has also been used to study the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine has been shown to modulate the activity of voltage-gated ion channels, including potassium and sodium channels.
属性
分子式 |
C11H15NO6S |
|---|---|
分子量 |
289.31 g/mol |
IUPAC 名称 |
3-[(2,5-dimethoxyphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C11H15NO6S/c1-17-8-3-4-9(18-2)10(7-8)19(15,16)12-6-5-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) |
InChI 键 |
YDPQEBYKXVDNRX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(=O)O |
规范 SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
![3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether](/img/structure/B284134.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284135.png)
![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
![N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B284159.png)
![N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)
![N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)
![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)


